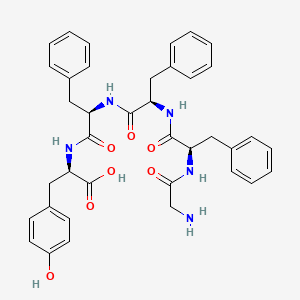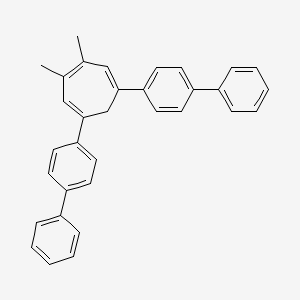
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene is a complex organic compound that belongs to the family of cycloheptatrienes. This compound is characterized by its unique structure, which includes a cycloheptatriene ring substituted with dimethyl and biphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene typically involves multi-step organic reactions. One common method starts with the preparation of the cycloheptatriene ring, followed by the introduction of dimethyl and biphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like toluene or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing techniques to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and metal catalysts, can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.
科学的研究の応用
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or biochemical probe.
Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism by which 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological or chemical outcomes. Detailed studies on its mechanism of action help elucidate the pathways involved and guide the development of new applications.
類似化合物との比較
Similar Compounds
1,3,5-Cycloheptatriene: A simpler analog with a similar ring structure but lacking the dimethyl and biphenyl substituents.
1,6-Bis(4-phenylphenyl)cyclohepta-1,3,5-triene: Similar in structure but without the dimethyl groups.
3,4-Dimethylcyclohepta-1,3,5-triene: Lacks the biphenyl groups, making it less complex.
Uniqueness
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene stands out due to its combination of substituents, which impart unique chemical and physical properties. These properties make it more versatile and valuable in various applications compared to its simpler analogs.
特性
CAS番号 |
644973-65-9 |
|---|---|
分子式 |
C33H28 |
分子量 |
424.6 g/mol |
IUPAC名 |
3,4-dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C33H28/c1-24-21-32(30-17-13-28(14-18-30)26-9-5-3-6-10-26)23-33(22-25(24)2)31-19-15-29(16-20-31)27-11-7-4-8-12-27/h3-22H,23H2,1-2H3 |
InChIキー |
FSAUGRKEANOMOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(CC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

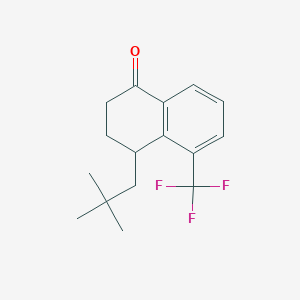
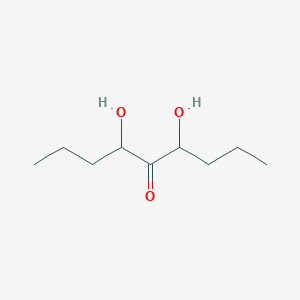
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)
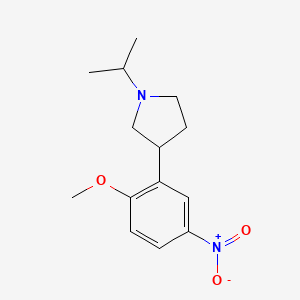
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
